![molecular formula C18H17NO B14570212 4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one CAS No. 61298-23-5](/img/structure/B14570212.png)
4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one typically involves the condensation of 2-methylbenzylamine with 4-methylquinoline-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Quinoline N-oxide: Studied for its potential as an anticancer agent.
Uniqueness
4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
61298-23-5 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylphenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C18H17NO/c1-13-7-3-4-8-15(13)12-19-17-10-6-5-9-16(17)14(2)11-18(19)20/h3-11H,12H2,1-2H3 |
InChI Key |
SEKLCIGAHQTDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


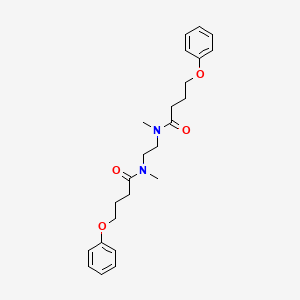
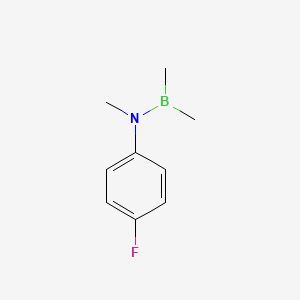
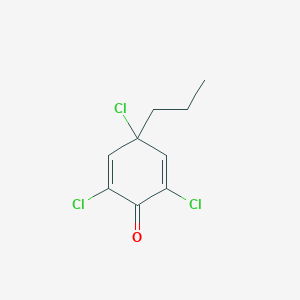
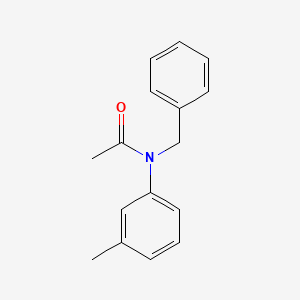
![2-[2-(4-Methoxyphenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14570153.png)
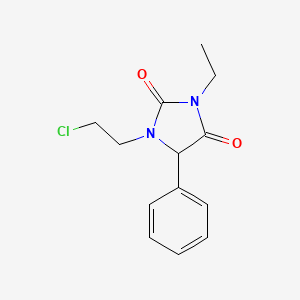
![2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14570159.png)

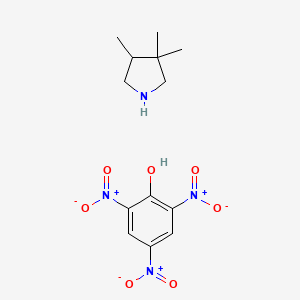
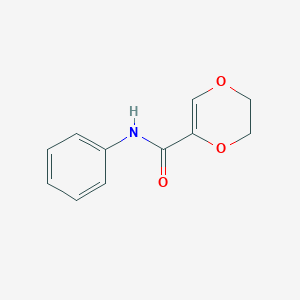

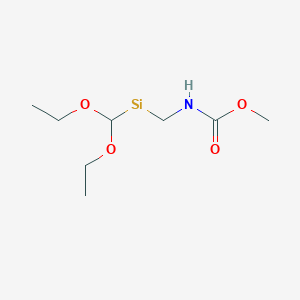
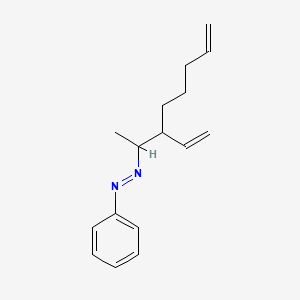
![N-(2-Hydroxyethyl)-N-methyl-N'-[(4-nitrophenyl)methyl]thiourea](/img/structure/B14570197.png)
